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Compound of Interest

Compound Name:
2-Hydroxycyclohexanecarboxylic

acid

Cat. No.: B7721502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for trans-2-hydroxycyclohexanecarboxylic acid. Due to the

limited availability of fully assigned spectral data for the free acid, this guide presents the

detailed NMR data for its close analogue, methyl trans-2-hydroxycyclohexanoate. The

structural similarities allow for valuable insights into the spectral characteristics of the parent

acid, with expected variations primarily affecting the chemical shifts of the carbonyl carbon and

the proton on the adjacent carbon.

¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for methyl trans-

2-hydroxycyclohexanoate. These values are essential for structural elucidation and purity

assessment.

Table 1: ¹H NMR Spectral Data of Methyl trans-2-hydroxycyclohexanoate
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Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H1 2.35 ddd 11.5, 9.5, 4.0

H2 3.80 ddd 9.5, 9.5, 4.0

H3a, H5a 1.25 m

H3e, H5e 2.05 m

H4a, H6a 1.25 m

H4e, H6e 1.70 m

OCH₃ 3.70 s

OH Variable br s

Note: The assignments for the methylene protons (H3-H6) are complex due to overlapping

multiplets. 'a' denotes axial and 'e' denotes equatorial protons.

Table 2: ¹³C NMR Spectral Data of Methyl trans-2-hydroxycyclohexanoate

Carbon Assignment Chemical Shift (δ) ppm

C=O 175.5

C1 49.5

C2 72.0

C3 31.0

C4 24.0

C5 24.5

C6 28.0

OCH₃ 51.5

Experimental Protocols
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The following provides a generalized, detailed methodology for acquiring high-quality ¹H and

¹³C NMR spectra of hydroxy acid derivatives, applicable to trans-2-
hydroxycyclohexanecarboxylic acid.

Sample Preparation
Sample Purity: Ensure the sample of trans-2-hydroxycyclohexanecarboxylic acid or its

methyl ester is of high purity to avoid interference from impurity signals.

Solvent Selection: Choose a suitable deuterated solvent. For the methyl ester, deuterated

chloroform (CDCl₃) is commonly used. For the free acid, deuterated methanol (CD₃OD) or

dimethyl sulfoxide (DMSO-d₆) are good options to ensure solubility and to observe the

exchangeable carboxylic acid and hydroxyl protons.

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS) for organic solvents, for accurate chemical shift referencing (δ = 0.00 ppm).

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If

necessary, gently warm the sample or use a vortex mixer.

NMR Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16 to 64 scans are typically sufficient.

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

Acquisition Time: An acquisition time of 2-4 seconds.
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Spectral Width: A spectral width of approximately 12-16 ppm.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(1024 or more) is required.

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for

quaternary carbons like the carbonyl group.

Spectral Width: A spectral width of approximately 200-220 ppm.

Visualization of Molecular Structure and NMR
Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure

and a typical workflow for NMR analysis.

Cyclohexane Ring

COOH OH

Click to download full resolution via product page

Caption: Molecular structure of trans-2-hydroxycyclohexanecarboxylic acid.
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Caption: General workflow for NMR spectral analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b7721502?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7721502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [In-Depth NMR Spectral Analysis of trans-2-
Hydroxycyclohexanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b7721502#1h-nmr-and-13c-nmr-spectral-
data-of-trans-2-hydroxycyclohexanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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